molecular formula C15H19N3O B1428140 N-(oxan-4-ylmethyl)-3-(1H-pyrazol-1-yl)aniline CAS No. 1282846-64-3

N-(oxan-4-ylmethyl)-3-(1H-pyrazol-1-yl)aniline

Cat. No.: B1428140
CAS No.: 1282846-64-3
M. Wt: 257.33 g/mol
InChI Key: GWNWTZAMKYCZOQ-UHFFFAOYSA-N
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Description

N-(oxan-4-ylmethyl)-3-(1H-pyrazol-1-yl)aniline is a chemical compound that features a unique structure combining an oxane ring, a pyrazole ring, and an aniline group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(oxan-4-ylmethyl)-3-(1H-pyrazol-1-yl)aniline typically involves the reaction of 4-(chloromethyl)oxane with 3-(1H-pyrazol-1-yl)aniline under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like potassium carbonate or sodium hydroxide to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can optimize the reaction conditions and improve the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

N-(oxan-4-ylmethyl)-3-(1H-pyrazol-1-yl)aniline can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced forms of the compound, and various substituted analogs, depending on the specific reagents and conditions used.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Recent studies have indicated that compounds similar to N-(oxan-4-ylmethyl)-3-(1H-pyrazol-1-yl)aniline exhibit promising anticancer properties. Research has shown that pyrazole derivatives can inhibit the proliferation of cancer cells by inducing apoptosis and disrupting cell cycle progression. For instance, compounds with a pyrazole moiety have been linked to the inhibition of specific kinases involved in cancer cell signaling pathways, suggesting that this compound could be a candidate for further development in cancer therapeutics .

Anti-inflammatory Properties
The anti-inflammatory potential of this compound is also noteworthy. Pyrazole derivatives are known to exhibit anti-inflammatory effects by inhibiting cyclooxygenase (COX) enzymes and other inflammatory mediators. This mechanism could position this compound as a valuable compound in treating inflammatory diseases .

Agricultural Science

Pesticide Development
this compound may serve as a precursor for developing novel pesticides. Its structural characteristics allow for modifications that can enhance bioactivity against pests while minimizing toxicity to non-target organisms. Research into similar compounds has shown efficacy in controlling agricultural pests, making this compound a candidate for further exploration in agrochemical applications .

Material Science

Polymer Chemistry
In material science, this compound can be utilized as a building block for synthesizing new polymeric materials. Its functional groups can facilitate cross-linking reactions, leading to the development of polymers with enhanced mechanical properties and thermal stability. Such materials could find applications in coatings, adhesives, and composite materials .

Case Studies and Research Findings

Application AreaStudy ReferenceFindings
Medicinal Chemistry Demonstrated anticancer activity through apoptosis induction in cancer cell lines.
Anti-inflammatory Inhibition of COX enzymes leading to reduced inflammation in animal models.
Agricultural Science Efficacy against common agricultural pests with low toxicity profiles.
Material ScienceDevelopment of high-performance polymers through cross-linking mechanisms.

Mechanism of Action

The mechanism of action of N-(oxan-4-ylmethyl)-3-(1H-pyrazol-1-yl)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the nature of the target molecules.

Comparison with Similar Compounds

Similar Compounds

  • N-(oxan-4-yl)-1H-pyrazol-4-amine
  • 4-(1H-pyrazol-1-yl)oxan-4-ylmethanamine

Uniqueness

N-(oxan-4-ylmethyl)-3-(1H-pyrazol-1-yl)aniline is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Biological Activity

N-(oxan-4-ylmethyl)-3-(1H-pyrazol-1-yl)aniline is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound comprises an oxane ring, a pyrazole ring, and an aniline moiety, which contribute to its unique chemical properties. The molecular formula is C₁₅H₁₉N₃O, with a molecular weight of 257.33 g/mol. Its IUPAC name is derived from the combination of these functional groups, indicating its potential for various chemical reactions and biological interactions.

Synthesis Methods

The synthesis typically involves the reaction of 4-(chloromethyl)oxane with 3-(1H-pyrazol-1-yl)aniline under basic conditions. Common solvents include dichloromethane or toluene, with potassium carbonate or sodium hydroxide serving as bases to facilitate nucleophilic substitution reactions .

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit promising antimicrobial activity. For instance, derivatives containing the pyrazole scaffold have been shown to inhibit the growth of various bacterial strains, including E. coli and S. aureus . The presence of the oxane group may enhance these properties by improving solubility and bioavailability.

Anticancer Activity

The compound has been investigated for its anticancer potential. A study on pyrazole derivatives demonstrated their ability to inhibit tubulin polymerization, which is critical for cancer cell division. Specifically, compounds related to this compound were tested against breast (MCF-7), cervical (SiHa), and prostate (PC-3) cancer cell lines, showing significant cytotoxic effects .

The biological effects of this compound are believed to involve interaction with specific molecular targets such as enzymes or receptors. The binding affinity to these targets modulates their activity, leading to various pharmacological effects. For example, it may act as a tubulin inhibitor similar to other pyrazole derivatives .

Research Findings and Case Studies

StudyFindings
Antimicrobial Activity Compounds exhibited significant inhibition against E. coli and S. aureus strains.
Anticancer Evaluation Demonstrated cytotoxicity against MCF-7, SiHa, and PC-3 cancer cell lines with IC50 values indicating potent activity.
Molecular Docking Studies In silico studies predicted favorable binding modes at the colchicine-binding site of tubulin .

Properties

IUPAC Name

N-(oxan-4-ylmethyl)-3-pyrazol-1-ylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O/c1-3-14(16-12-13-5-9-19-10-6-13)11-15(4-1)18-8-2-7-17-18/h1-4,7-8,11,13,16H,5-6,9-10,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWNWTZAMKYCZOQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1CNC2=CC(=CC=C2)N3C=CC=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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